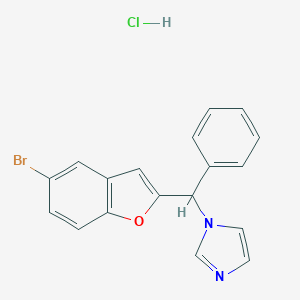

1-(2-Chlorophenyl)cyclopropanecarbonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Chlorophenyl)cyclopropanecarbonitrile involves complex reactions, including flash photolysis and stereoselective synthesis techniques. For instance, flash photolysis of (E)-1,2-bis(1-chloro-1-phenylmethyl)cyclopropane generates radicals through a two-photon process, indicative of the complex pathways involved in synthesizing related cyclopropane derivatives (Miranda et al., 2002). Moreover, one-pot palladium(0)-catalyzed reactions have been employed for the stereoselective synthesis of highly functionalized cyclopropanes, showcasing the intricate methodologies utilized in their preparation (Dorizon et al., 1999).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in understanding the configuration and conformations of cyclopropane derivatives. For example, synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes provide insights into their molecular geometry, revealing intramolecular CH-π interaction and the formation of intermolecular halogen bonds (Nikonova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane derivatives highlight their reactivity and potential in organic synthesis. For example, donor-acceptor cyclopropanes have been shown to undergo ring-opening reactions to afford products with diverse functionalities, demonstrating the chemical versatility of these compounds (Garve et al., 2014).

Scientific Research Applications

Structural Analysis and Crystalline Properties

- The structural analysis of related chlorophenyl cyclopropanecarbonitriles has been conducted through crystallography, revealing distinct molecular conformations and intermolecular interactions. These studies contribute to our understanding of their chemical behavior and potential applications in material science and molecular engineering (Asiri et al., 2011).

Catalysis and Synthetic Applications

- Cyclopropenium ions, closely related to the structural motif of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, have been identified as efficient organocatalysts for the Beckmann rearrangement. This showcases their utility in synthetic organic chemistry for converting ketoximes to amides/lactams, opening new pathways for chemical synthesis (Srivastava et al., 2010).

Reactivity and Transformation Studies

- Research has demonstrated the reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated ring-opened products. This transformation is applicable to various donor and acceptor groups, indicating the versatility of cyclopropanecarbonitriles in synthetic chemistry (Garve et al., 2014).

Phase Equilibria Studies

- Phase equilibria studies involving cyclopropanecarbonitrile have been conducted to understand their behavior in different temperature and pressure conditions. This research is essential for the development of chemical processes and the synthesis of new materials (Giles & Wilson, 2006).

Photochemical Reactions

- The study of photochemical reactions involving cyclopropanes similar to 1-(2-Chlorophenyl)cyclopropanecarbonitrile has revealed the generation of unique radical species and cations. These findings have implications for understanding reaction mechanisms and designing light-mediated synthetic routes (Miranda et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name |

1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTBYZDCUXBPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437987 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

CAS RN |

122143-18-4 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)